

Application Notes and Protocols: Preparation of PD-166285-d4 Stock Solutions

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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866

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Abstract

This document provides a detailed protocol for the preparation of stock solutions of **PD-166285-d4**, a deuterated analog of the potent tyrosine kinase and Wee1 inhibitor, PD-166285. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in preclinical research and drug development. These application notes include the chemical and physical properties of **PD-166285-d4**, a step-by-step protocol for solubilization, and recommendations for storage. Additionally, a summary of the relevant signaling pathways affected by this inhibitor is presented, along with a corresponding pathway diagram.

Introduction

PD-166285 is a small molecule inhibitor with potent activity against several tyrosine kinases, including c-Src, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFR β).^{[1][2]} It also functions as a checkpoint kinase inhibitor, targeting Wee1 and Myt1, which play a crucial role in the G2/M cell cycle checkpoint.^{[1][2]} By inhibiting Wee1, PD-166285 can abrogate the G2 checkpoint and sensitize cancer cells to radiation-induced cell death.^{[1][3]} The deuterated analog, **PD-166285-d4**, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based assays due to its distinct mass.

Chemical and Physical Properties

The chemical properties of both PD-166285 and its deuterated form are essential for the accurate preparation of stock solutions. The key difference between the two is the isotopic labeling with deuterium, which results in a slightly higher molecular weight for the d4 analog.

Property	PD-166285	PD-166285-d4	Data Source
Molecular Formula	C ₂₆ H ₂₇ Cl ₂ N ₅ O ₂	C ₂₆ H ₂₃ D ₄ Cl ₂ N ₅ O ₂	[1] (base)
Molecular Weight (g/mol)	512.43 (as free base)	516.45 (as free base)	Calculated
Solubility	Soluble in DMSO	Soluble in DMSO	[1]
Appearance	Solid	Solid	N/A
Storage Conditions	Desiccate at room temperature	Desiccate at -20°C for long-term storage	[1]

Note: The molecular weight of the free base is provided. Commercially available PD-166285 is often supplied as a dihydrochloride salt (PD-166285·2HCl), which has a molecular weight of 585.35 g/mol .[1][2] It is crucial to confirm the form of the compound from the supplier's documentation to ensure accurate molar concentration calculations.

Experimental Protocol: Preparation of a 10 mM Stock Solution of PD-166285-d4

This protocol describes the preparation of a 10 mM stock solution of **PD-166285-d4** in dimethyl sulfoxide (DMSO).

Materials:

- **PD-166285-d4** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile, amber microcentrifuge tubes or vials

- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer

Procedure:

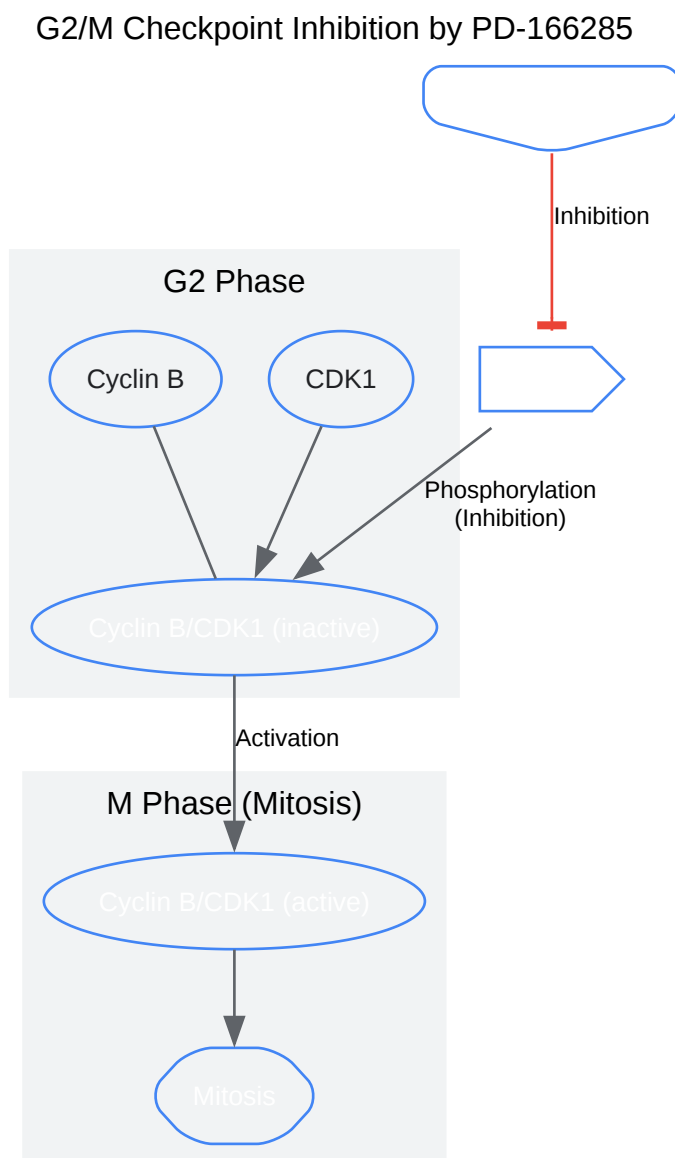
- **Equilibration:** Allow the vial of **PD-166285-d4** to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Weighing:** Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **PD-166285-d4**. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.516 mg of **PD-166285-d4** (Molecular Weight: 516.45 g/mol).
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To continue the example, add 100 μ L of DMSO to the 0.516 mg of **PD-166285-d4**.
- **Dissolution:** Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Safety Precautions:

- **PD-166285-d4** is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Work in a well-ventilated area or a chemical fume hood.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow

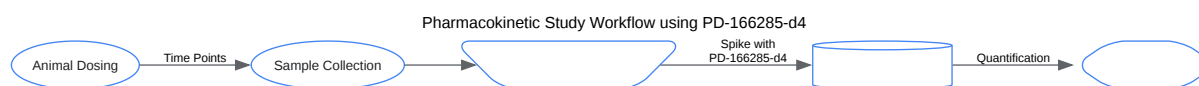
PD-166285 primarily impacts the cell cycle progression at the G2/M checkpoint through the inhibition of Wee1 kinase. The following diagram illustrates this signaling pathway.



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Caption: Inhibition of Wee1 by PD-166285 prevents the inhibitory phosphorylation of CDK1, leading to the activation of the Cyclin B/CDK1 complex and premature entry into mitosis.

The following diagram illustrates a typical experimental workflow for using **PD-166285-d4** as an internal standard in a pharmacokinetic study.



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Caption: A typical workflow for a pharmacokinetic study where **PD-166285-d4** is used as an internal standard during sample preparation before LC-MS/MS analysis.

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